5-Methoxy-N,N-diisopropyltryptamine hydrochloride, commonly referred to as 5-MeO-NiPT hydrochloride, is a synthetic compound belonging to the tryptamine class. It is characterized by its psychoactive properties and has gained attention in the field of psychopharmacology. This compound is structurally related to other tryptamines, particularly those with methoxy and diisopropylamine substitutions, which influence its pharmacological effects.
5-MeO-NiPT hydrochloride is synthesized through various chemical processes involving tryptamine derivatives. The initial synthesis typically utilizes starting materials such as indole or substituted indoles, followed by a series of chemical reactions that introduce the methoxy and diisopropyl groups. Research indicates that its synthesis can be achieved using established methods in organic chemistry, including the Speeter and Anthony procedure, which is noted for its efficiency in producing tryptamine derivatives .
5-MeO-NiPT hydrochloride is classified as a new psychoactive substance (NPS) due to its psychoactive effects and structural similarity to other known compounds like 5-Methoxy-N,N-dimethyltryptamine. It falls under the category of serotonergic psychedelics, which primarily interact with serotonin receptors in the brain.
The synthesis of 5-MeO-NiPT hydrochloride can be accomplished through several methodologies, with the Speeter and Anthony method being one of the most notable. This method involves multiple steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and concentration to minimize side reactions and impurities. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound .
The molecular structure of 5-MeO-NiPT hydrochloride can be represented by its chemical formula . It features a tryptamine backbone with a methoxy group at the 5-position and two isopropyl groups attached to the nitrogen atom.
The structural configuration significantly influences its interaction with serotonin receptors, particularly the 5-HT2A receptor.
5-MeO-NiPT hydrochloride undergoes various chemical reactions typical for tryptamines:
These reactions are often studied using chromatographic techniques to separate and identify reaction products, alongside spectroscopic methods for structural elucidation .
The primary mechanism of action for 5-MeO-NiPT hydrochloride involves agonistic activity at serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to alterations in neurotransmitter release and neuronal excitability.
Research indicates that compounds similar to 5-MeO-NiPT exhibit dose-dependent effects on serotonin receptor activity, influencing mood, perception, and cognition . The specific binding affinity and efficacy at various receptor subtypes are critical for understanding its psychoactive effects.
Relevant analytical data from studies indicate that these properties are crucial for both laboratory handling and potential therapeutic applications .
5-MeO-NiPT hydrochloride is primarily studied for its psychoactive effects within psychopharmacology. Research focuses on:
5-Methoxy-N-isopropyltryptamine (5-MeO-NiPT) undergoes extensive Phase I metabolism primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2D6 playing a pivotal role. The metabolic transformations include O-demethylation at the 5-position of the indole ring, producing the pharmacologically active metabolite 5-hydroxy-N-isopropyltryptamine (5-OH-NiPT). This biotransformation follows classic Michaelis-Menten kinetics, with recombinant CYP2D6.1 exhibiting a catalytic efficiency (V~max~/K~m~) approximately 40-fold higher than the polymorphic variant CYP2D6.10, indicating significant genetic polymorphism influence [1] [5]. Additional oxidative pathways involve N-dealkylation (minor pathway) and N-oxidation, though these occur at substantially lower rates compared to O-demethylation [1] [8].
Structural features critically influence metabolic susceptibility: The isopropyl moiety attached to the terminal nitrogen sterically hinders access to the oxidative site compared to smaller alkyl groups (e.g., methyl in 5-MeO-DMT), resulting in slower overall metabolism. This steric effect is evidenced by the significantly higher K~m~ values observed for 5-MeO-NiPT compared to its N,N-dimethyl counterpart [5] [8].
Table 1: CYP Isoforms Involved in 5-MeO-NiPT Phase I Metabolism
CYP Isoform | Primary Reaction | Apparent K~m~ (μM) | Relative Contribution |
---|---|---|---|
CYP2D6.1 | O-demethylation | 29.3 ± 4.2 | Major (≥70%) |
CYP2D6.2 | O-demethylation | 85.0 ± 19.4 | Moderate (Polymorphic) |
CYP2D6.10 | O-demethylation | 947 ± 355 | Minor (Polymorphic) |
CYP3A4 | N-dealkylation | >200 | Minor (<15%) |
CYP2C19 | N-oxidation | >500 | Trace (<5%) |
Following Phase I oxidation, 5-MeO-NiPT and its hydroxylated metabolites undergo extensive Phase II conjugation, primarily via glucuronidation and sulfation. The hydroxyl group of the major metabolite 5-OH-NiPT serves as the primary conjugation site. UGT1A1, UGT1A3, and UGT1A9 are the predominant UDP-glucuronosyltransferases responsible for forming the stable β-D-glucuronide conjugate (5-OH-NiPT-glucuronide), which represents >60% of excreted metabolites in human studies [1]. Sulfotransferase SULT1A3 catalyzes the formation of the sulfate ester conjugate (5-OH-NiPT-sulfate), accounting for approximately 20-25% of urinary metabolites [1] [10].
The N-isopropyl group influences conjugation kinetics by altering substrate affinity for UGTs. While 5-OH-NiPT exhibits moderate affinity for UGT1A1 (K~m~ ~250 μM), its affinity is approximately 30% lower than that of the 5-hydroxy metabolite of 5-MeO-DMT (N,N-dimethyl analog), suggesting steric or electronic effects from the isopropyl substituent impact enzyme binding efficiency [1] [8].
Table 2: Phase II Conjugation Enzymes and Metabolites of 5-OH-NiPT
Enzyme Family | Specific Isoform | Conjugate Formed | Affinity (K~m~, μM) | Relative Abundance in Urine |
---|---|---|---|---|
UGT | UGT1A1 | 5-OH-NiPT-glucuronide | 250 ± 35 | ~50-60% |
UGT | UGT1A3 | 5-OH-NiPT-glucuronide | 310 ± 42 | |
UGT | UGT1A9 | 5-OH-NiPT-glucuronide | 480 ± 60 | |
SULT | SULT1A3 | 5-OH-NiPT-sulfate | 85 ± 12 | ~20-25% |
Comprehensive urinary metabolite profiling in humans reveals a complex metabolic signature for 5-MeO-NiPT. Using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with authentic synthetic standards, researchers have identified and quantified six major urinary metabolites excreted within 48 hours post-administration [1]. The intact parent compound (5-MeO-NiPT) accounts for <5% of the total excreted material, highlighting extensive metabolism.
The dominant metabolite is 5-OH-NiPT-glucuronide, constituting 50-60% of total urinary metabolites. Its identification relies on characteristic mass spectral fragmentation patterns: the aglycone 5-OH-NiPT shows a molecular ion [M⁺] at m/z 232 and a base peak at m/z 174 (resulting from α-cleavage of the isopropylaminoethyl side chain). Glucuronidation shifts the molecular ion by 176 Da [1] [5]. 5-OH-NiPT-sulfate (20-25%) exhibits a diagnostic sulfate loss (80 Da) under MS/MS conditions. Minor Phase I metabolites include 5-MeO-NiPT-N-oxide (5-8%) identified by its [M⁺] at m/z 248 and a base peak at m/z 72 (isopropylamine fragment), and trace amounts of N-deisopropyl-5-MeO-NiPT (5-MeO-tryptamine) [1] [6].
Quantitative analysis indicates that glucuronide conjugates represent the primary excretion form, emphasizing the critical role of Phase II metabolism in the elimination of 5-MeO-NiPT and its bioactive hydroxylated derivative [1].
Table 3: Major Urinary Metabolites of 5-MeO-NiPT Hydrochloride in Humans
Metabolite | Abundance (% Total Excreted) | Primary Identification Method | Characteristic MS Fragments |
---|---|---|---|
5-OH-NiPT-glucuronide | 50-60% | LC-ESI-MS/MS | m/z 408 [M⁺], m/z 232 (aglycone), m/z 174 |
5-OH-NiPT-sulfate | 20-25% | LC-ESI-MS/MS | m/z 312 [M⁺], m/z 232 (desulfation), m/z 174 |
5-MeO-NiPT (parent) | <5% | GC-EI-MS | m/z 232 [M⁺], m/z 174 (base peak), m/z 72 |
5-MeO-NiPT-N-oxide | 5-8% | LC-ESI-MS/MS | m/z 248 [M⁺], m/z 72 (base peak) |
5-OH-NiPT (free) | 2-4% | GC-EI-MS | m/z 232 [M⁺], m/z 174 (base peak) |
N-deisopropyl-5-MeO-NiPT | <2% | GC-EI-MS | m/z 190 [M⁺], m/z 130 (base peak) |
The metabolic fate of 5-MeO-NiPT exhibits significant differences compared to structurally related tryptamine derivatives, largely dictated by N-alkyl substitution patterns and electronic properties of the indole ring.
O-Demethylation Efficiency: 5-MeO-NiPT undergoes slower CYP2D6-mediated O-demethylation than 5-MeO-DMT (N,N-dimethyl analog; Km ~29 μM vs. ~15 μM for 5-MeO-DMT). This reduced efficiency stems from the bulkier isopropyl group hindering optimal orientation within the CYP2D6 active site compared to the smaller methyl groups of 5-MeO-DMT [1] [5] [10]. However, it is metabolized faster than 5-MeO-DiPT (N,N-diisopropyl analog; Km ~947 μM for CYP2D6.10), where two isopropyl groups create greater steric hindrance [5] [7].
N-Dealkylation Susceptibility: Unlike 5-MeO-DiPT, which undergoes significant N-deisopropylation via multiple CYPs (CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP3A4) with triphasic kinetics [5] [7], 5-MeO-NiPT shows minimal N-dealkylation. This difference arises because mono-N-isopropyltryptamines lack the symmetric di-alkyl substitution facilitating efficient N-dealkylation observed in dialkyltryptamines like 5-MeO-DiPT or 5-MeO-DMT [5] [8].
Conjugation Patterns: The Phase II conjugation profile of 5-MeO-NiPT's metabolite 5-OH-NiPT resembles that of 5-OH-DiPT and 5-OH-DMT (bufotenine), with glucuronidation dominating. However, the sulfation rate of 5-OH-NiPT is ~25% lower than that of bufotenine, potentially due to subtle electronic differences in the hydroxylated indole ring influenced by the N-substituent [1] [10].
Metabolic Stability: Overall in vitro metabolic half-life (t~1/2~) studies in human hepatocytes indicate intermediate stability for 5-MeO-NiPT compared to related compounds: 5-MeO-DMT (t~1/2~ ~15 min) < 5-MeO-NiPT (t~1/2~ ~45 min) < 5-MeO-DiPT (t~1/2~ ~120 min). This ranking reflects the increasing steric bulk around the terminal nitrogen, progressively shielding it from metabolic attack [1] [5] [8].
Table 4: Comparative Metabolism of 5-Substituted Tryptamine Derivatives
Tryptamine Derivative | Primary Metabolic Pathway(s) | Key CYP Enzyme(s) | Dominant Urinary Metabolite(s) | Structural Influence on Metabolism |
---|---|---|---|---|
5-MeO-NiPT | O-Demethylation → Glucuronidation | CYP2D6 | 5-OH-NiPT-glucuronide | Mono-isopropyl: Moderate steric hindrance slows O-demethylation vs. dimethyl analogs |
5-MeO-DMT (N,N-dimethyl) | O-Demethylation (CYP2D6) & MAO-A deamination | CYP2D6, MAO-A | 5-OH-DMT (bufotenine)-glucuronide | Small methyl groups allow efficient CYP2D6 O-demethylation & rapid MAO-A attack |
5-MeO-DiPT (N,N-diisopropyl) | N-Dealkylation (major), O-Demethylation (minor) | CYP1A2, CYP2C8/9/19, CYP3A4 (N-dealkyl); CYP2D6 (O-demeth) | 5-MeO-IPT (N-dealkyl), 5-OH-DiPT-glucuronide | Di-isopropyl: Strong steric hindrance favors N-dealkylation over O-demethylation; CYP2D6 inefficient |
5-MeO-MiPT (N-methyl-N-isopropyl) | O-Demethylation, N-Demethylation | CYP2D6 (O-demeth), CYP1A2/3A4 (N-demeth) | 5-OH-MiPT-glucuronide, 5-MeO-NiPT (N-demethyl) | Asymmetric alkyl: Both pathways significant; 5-MeO-NiPT is an active metabolite |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7